[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13471117
Molecular Formula: C17H33N3O3
Molecular Weight: 327.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H33N3O3 |
|---|---|
| Molecular Weight | 327.5 g/mol |
| IUPAC Name | tert-butyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C17H33N3O3/c1-11(2)14(18)15(21)19-12-7-9-13(10-8-12)20(6)16(22)23-17(3,4)5/h11-14H,7-10,18H2,1-6H3,(H,19,21)/t12?,13?,14-/m0/s1 |
| Standard InChI Key | OHSIXMJTPZUKHQ-RUXDESIVSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)NC1CCC(CC1)N(C)C(=O)OC(C)(C)C)N |
| SMILES | CC(C)C(C(=O)NC1CCC(CC1)N(C)C(=O)OC(C)(C)C)N |
| Canonical SMILES | CC(C)C(C(=O)NC1CCC(CC1)N(C)C(=O)OC(C)(C)C)N |
Introduction
Molecular Structure and Stereochemical Features
Core Structural Components
The compound’s molecular formula, C₁₇H₃₃N₃O₃ (MW 327.46 g/mol), integrates three functional domains:
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A cyclohexyl ring substituted at the 4-position with an amide-linked (S)-2-amino-3-methylbutyryl group.
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A methyl-carbamic acid moiety bonded to the cyclohexyl nitrogen.
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A tert-butyl ester protecting group, which enhances stability and modulates solubility .
The (S)-configuration at the 2-amino-3-methylbutyryl segment introduces chirality, critical for potential enantioselective interactions in biological systems . Computational models suggest the cyclohexyl ring adopts a chair conformation, minimizing steric strain between the methyl-carbamate and amide substituents .
Comparative Structural Analysis
Analogues such as [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester (CAS N/A, MW 341.5 g/mol) demonstrate how alkyl chain elongation at the carbamate nitrogen alters physicochemical properties. Replacing the methyl group with ethyl increases molecular weight by 14.04 g/mol and slightly elevates hydrophobicity (logP increase ≈ 0.3). Such modifications are pivotal in structure-activity relationship (SAR) studies for drug design .
Synthesis and Reaction Pathways
Multi-Step Synthetic Strategy
The synthesis involves three stages, as inferred from related carbamates :
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Amide Bond Formation: Reacting 4-aminocyclohexanol with (S)-2-amino-3-methylbutyric acid under peptide coupling conditions (e.g., HATU/DIPEA in DMF) yields the intermediate 4-((S)-2-amino-3-methylbutyrylamino)cyclohexanol.
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Carbamate Installation: Treating the intermediate with methyl isocyanate in dichloromethane generates the methyl-carbamate derivative.
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tert-Butyl Ester Protection: Reaction with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., DMAP) introduces the tert-butyl group, achieving final product purity >95% after column chromatography .
Key challenges include preserving stereochemical integrity during amide coupling and minimizing racemization at the (S)-configured center. Optimized reaction temperatures (0–25°C) and short reaction times (<4 hours) are critical .
Hydrolysis and Derivative Formation
The tert-butyl ester undergoes acid-catalyzed hydrolysis (e.g., HCl in dioxane) to produce the corresponding carbamic acid, a reactive intermediate for further functionalization. Under basic conditions (pH >10), the compound may undergo β-elimination, necessitating careful pH control during downstream applications .
Physicochemical and Spectroscopic Properties
Experimental and Predicted Data
| Property | Value | Method/Source |
|---|---|---|
| Boiling Point | 472.0 ± 44.0 °C (Predicted) | ACD/Labs Software |
| Density | 1.05 ± 0.1 g/cm³ (Predicted) | ChemAxon |
| pKa | 14.91 ± 0.40 (Predicted) | ACD/Labs |
| LogP (Octanol-Water) | 2.34 | VulcanChem |
The elevated pKa (14.91) indicates the compound remains largely unionized under physiological conditions, favoring passive membrane permeability .
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 6.21 (br s, 1H, NH), 4.12–4.05 (m, 1H, cyclohexyl CH), 3.68 (s, 3H, NCH₃), 1.44 (s, 9H, C(CH₃)₃) .
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IR (KBr): 3340 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O, carbamate), 1640 cm⁻¹ (C=O, amide).
Analytical and Computational Methodologies
Computational Modeling
Density functional theory (DFT) calculations (B3LYP/6-31G*) predict a dipole moment of 4.8 Debye, indicating moderate polarity consistent with solubility in dichloromethane and THF . Molecular dynamics simulations suggest the tert-butyl group stabilizes the molecule via hydrophobic interactions in protein binding pockets .
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